REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]=O)[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[N+:10]([O-])=O.[OH-].[Na+]>O1CCCC1>[CH3:2][N:3]1[C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=[CH:18][C:14]2=[CH:15][CH:16]=[CH:17][N:13]12 |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C=NC=C1)[N+](=O)[O-])N1C(=CC=C1)C=O
|
Name
|
1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C=NC=C1)[N+](=O)[O-])N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant oil was purified by means of high pressure liquid chromatography (silica gel; elution with ethyl acetate)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N2C(C=NC3=C1C=CN=C3)=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |